
2-Benzamidoacetic acid; 1-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamidoacetic acid; 1-phenylpiperazine: is a compound that combines two distinct chemical entities: 2-Benzamidoacetic acid and 1-phenylpiperazine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these two molecules results in unique chemical properties that can be exploited for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidoacetic acid; 1-phenylpiperazine involves several steps. One common method for synthesizing 1-phenylpiperazine is through the cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at high temperatures ranging from 160°C to 250°C, resulting in the formation of N-phenylpiperazine hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation to achieve high purity .
Industrial Production Methods
Industrial production of 1-phenylpiperazine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and cost. The use of high-performance liquid chromatography (HPLC) ensures that the final product meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzamidoacetic acid; 1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzamidoacetic acid can lead to the formation of benzamidoacetic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-Benzamidoacetic acid; 1-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing drug delivery and its minimal cytotoxicity compared to other molecules
Mechanism of Action
The mechanism of action of 2-Benzamidoacetic acid; 1-phenylpiperazine involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by interacting with the intestinal epithelium, facilitating the absorption of therapeutic molecules. This interaction is mediated through the modulation of tight junctions and the enhancement of paracellular transport .
Comparison with Similar Compounds
2-Benzamidoacetic acid; 1-phenylpiperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 2-Substituted chiral piperazines
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, making them promising candidates for future applications .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for enhancing drug delivery make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
Properties
CAS No. |
23168-21-0 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-benzamidoacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C9H9NO3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,10,13)(H,11,12) |
InChI Key |
WKJVEMCRAROVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
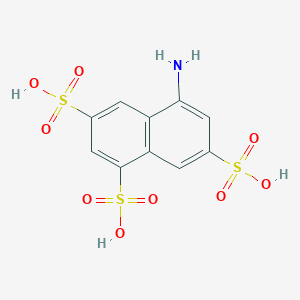
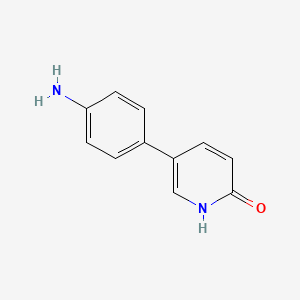
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
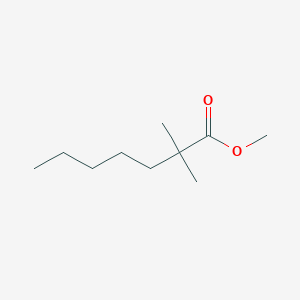


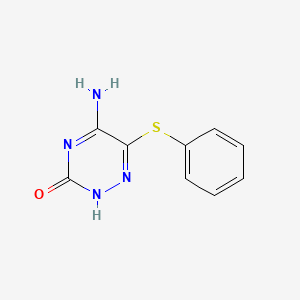
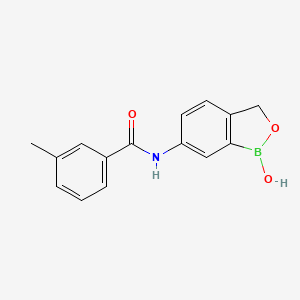
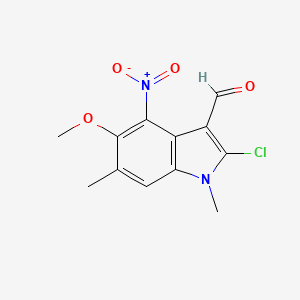
![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)
![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
